molecular formula C10H14N2O2S B1645256 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde CAS No. 919016-57-2

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Cat. No.: B1645256
CAS No.: 919016-57-2
M. Wt: 226.3 g/mol
InChI Key: KRQQTULNLBSOFU-UHFFFAOYSA-N
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Description

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a methoxy group, a piperidinyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by functional group modifications. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent substitution reactions introduce the methoxy and piperidinyl groups. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure consistency and quality.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carboxylic acid.

    Reduction: 4-Methoxy-2-piperidin-1-yl-thiazole-5-methanol.

    Substitution: Products depend on the nucleophile used, such as 4-amino-2-piperidin-1-yl-thiazole-5-carbaldehyde if an amine is used.

Scientific Research Applications

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparison with Similar Compounds

    4-Methoxy-2-piperidin-1-yl-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Methoxy-2-piperidin-1-yl-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(4-Trifluoromethylpiperidin-1-yl)thiazole-5-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a methoxy group.

Uniqueness: 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group, piperidinyl group, and aldehyde functional group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-9-8(7-13)15-10(11-9)12-5-3-2-4-6-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQQTULNLBSOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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